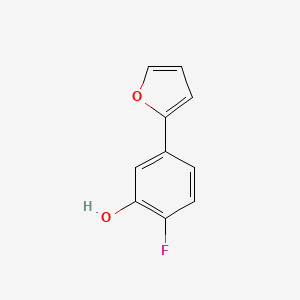

2-Fluoro-5-(furan-2-YL)phenol

Description

Contextualization of Fluorinated Phenols and Furan (B31954) Derivatives in Chemical Synthesis and Design

The strategic incorporation of fluorine into organic molecules is a well-established tactic in drug design and materials science. nih.gov The fluorine atom is relatively small, with a van der Waals radius only slightly larger than that of hydrogen, allowing it to act as a bioisostere for a hydrogen atom. nih.govtandfonline.com However, its high electronegativity imparts significant changes to the molecule's physicochemical properties. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability. tandfonline.comnih.govrsc.org Specifically, placing a fluorine atom on a phenol (B47542) ring can modulate the acidity (pKa) of the phenolic hydroxyl group, which can be critical for receptor interactions and pharmacokinetic profiles. nih.gov Studies have shown that a fluorine atom positioned ortho to a phenolic group can influence its reactivity as a nucleophile in metabolic reactions. tandfonline.com

Furan derivatives are another cornerstone of chemical synthesis, valued for their presence in numerous natural products and their utility as versatile synthetic intermediates. studysmarter.co.uk Furan is a five-membered aromatic heterocycle containing an oxygen atom, which makes it more reactive in electrophilic substitution reactions compared to benzene. wikipedia.org Furan and its derivatives, such as furfural (B47365), are readily available from renewable biomass sources, making them attractive building blocks for sustainable chemistry. researchgate.netresearchgate.net In medicinal chemistry, the furan scaffold is found in a wide range of bioactive compounds, including antimicrobial and anticancer agents. acs.orged.ac.ukscholarsresearchlibrary.com Its ability to act as a structural motif and engage in various chemical transformations, including Diels-Alder reactions, makes it a valuable component in the synthesis of complex molecular architectures. wikipedia.orgresearchgate.net

Strategic Importance of 2-Fluoro-5-(furan-2-YL)phenol in Compound Library Development

Compound libraries are collections of diverse chemical structures used in high-throughput screening to identify new drug leads or materials with desired properties. The strategic importance of this compound lies in its utility as a "building block" for the construction of such libraries. bldpharm.combldpharm.com Its bifunctional nature—possessing both a nucleophilic phenol and a modifiable aromatic system—allows for the straightforward synthesis of a wide array of derivatives.

The inclusion of this specific compound in a library is strategic for several reasons:

Structural Diversity : It combines three key structural features—a phenol, a furan ring, and a fluorine atom—in a single, relatively simple molecule.

Tuning Physicochemical Properties : The fluorine atom allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability of the resulting library members. nih.gov

Access to Privileged Scaffolds : Both the fluorophenol and furan motifs are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in known drugs and bioactive compounds. tandfonline.comed.ac.uk

Chemical suppliers classify this compound under categories such as "Fluorinated Building Blocks" and "Heterocyclic Building Blocks," underscoring its intended role in the synthesis of larger, more complex molecules for research and discovery purposes. bldpharm.combldpharm.com

Research Trajectories and Unexplored Potential of this compound

While direct research on this compound is not extensively documented, its structure suggests several promising and as-yet unexplored research trajectories. These potential avenues are based on the known activities of structurally related compounds.

Table 2: Bioactive Compound Classes Containing Furan or Phenol Motifs

| Compound Class/Example | Associated Activity | Potential Role of this compound |

|---|---|---|

| Serotonin (B10506) Receptor Ligands | Pro-cognitive properties nih.gov | Precursor for novel central nervous system agents, with fluorine modulating brain-plasma concentration. |

| Thiazole-Pyrazoline Hybrids | Antimicrobial acs.org | Starting material for new antimicrobial agents where the fluorophenyl moiety could enhance activity. |

| 2,5-Diaryl Furans | Anticancer, Optoelectronic Materials ed.ac.uk | A key intermediate for synthesizing new anticancer compounds or blue emissive materials for OLEDs. |

| Pyrazole Derivatives | Antimicrobial scholarsresearchlibrary.com | Building block for pyrazole-based antimicrobials, leveraging the halogen for improved efficacy. |

The unexplored potential of this compound primarily lies in its use as a precursor to synthesize novel analogues of these and other bioactive molecules. For instance, it could be used to create new serotonin receptor ligands for treating neurological disorders, where the fluorine atom could enhance blood-brain barrier penetration or receptor affinity. nih.gov Similarly, its use in the synthesis of furan-containing anticancer or antimicrobial agents could lead to compounds with improved potency or better pharmacokinetic profiles compared to their non-fluorinated counterparts. rsc.orged.ac.uk

Furthermore, the field of materials science presents another significant opportunity. The 2,5-diaryl furan scaffold has been investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). ed.ac.uk The introduction of a fluorine atom via this compound could be used to tune the electronic and optical properties of these materials, potentially leading to more efficient and stable devices.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(furan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFYPRMODPMRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684074 | |

| Record name | 2-Fluoro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-55-0 | |

| Record name | Phenol, 2-fluoro-5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Furan 2 Yl Phenol

Retrosynthetic Analysis of 2-Fluoro-5-(furan-2-yl)phenol

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of viable synthetic routes. The primary disconnection is at the C-C bond between the phenol (B47542) and furan (B31954) rings. This suggests a cross-coupling reaction as a key forward synthetic step. The two main synthons resulting from this disconnection are a functionalized 2-fluorophenol (B130384) derivative and a furan-containing organometallic or organoboron reagent.

Classical Synthetic Approaches to this compound and Related Analogs

Classical synthetic approaches to biaryl compounds often involve multi-step sequences that rely on well-established organic reactions. These methods, while sometimes lengthy, offer a high degree of control over the molecular architecture.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis could commence from a commercially available fluorophenol, such as 3-fluorophenol. Halogenation of the phenol ring, for instance, bromination, would provide a handle for subsequent cross-coupling. The hydroxyl group would likely require protection, for example, as a methyl ether, to prevent interference with subsequent organometallic reactions. The resulting protected and halogenated fluorophenol can then be coupled with a suitable furan derivative.

Another classical approach involves the construction of the furan ring onto a pre-functionalized phenolic precursor. For example, a suitably substituted phenol could be elaborated through a Paal-Knorr furan synthesis or a related cyclization reaction to form the furan moiety.

Regioselective Functionalization Strategies

Achieving the desired 2-fluoro-5-furanyl substitution pattern necessitates precise regioselective functionalization. In the case of starting with 3-fluorophenol, electrophilic aromatic substitution reactions, such as bromination, would be directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the hydroxyl group is a strong ortho-, para-director. This would likely lead to a mixture of isomers, requiring separation or a more controlled directed metalation strategy to achieve the desired regiochemistry.

Alternatively, starting with a different precursor and introducing the fluorine and furan moieties in a controlled manner can enhance regioselectivity. For instance, a directed ortho-metalation approach on a protected 3-(furan-2-yl)phenol (B6326635) could allow for the specific introduction of a fluorine atom at the 2-position.

Advanced Catalytic Routes for the Derivatization and Synthesis of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions, which often provide more efficient and direct routes to complex molecules compared to classical methods.

Cross-Coupling Reactions in the Formation of the Biaryl Core

The formation of the C-C bond between the fluorophenol and furan rings is ideally suited for palladium-catalyzed cross-coupling reactions. Several well-established methods can be considered, each with its own set of advantages and limitations.

| Cross-Coupling Reaction | Furan Reagent | Phenol Reagent | Catalyst/Ligand System |

| Suzuki Coupling | Furan-2-boronic acid or its esters | 5-Bromo-2-fluorophenol (B123259) (or protected derivative) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. |

| Stille Coupling | 2-(Tributylstannyl)furan (B54039) | 5-Bromo-2-fluorophenol (or protected derivative) | Pd(PPh₃)₄, Pd₂ (dba)₃/P(o-tol)₃, etc. |

| Negishi Coupling | 2-Furylzinc chloride | 5-Bromo-2-fluorophenol (or protected derivative) | Pd(PPh₃)₄, Ni(dppe)Cl₂, etc. |

| Direct Arylation | Furan | 5-Bromo-2-fluorophenol (or protected derivative) | Pd(OAc)₂/PCy₃, etc. |

The Suzuki coupling is a widely used method due to the stability and low toxicity of the boronic acid reagents. brynmawr.edugoogle.com The reaction of furan-2-boronic acid with a protected 5-bromo-2-fluorophenol in the presence of a palladium catalyst and a base would be a primary choice for this transformation. brynmawr.edu

The Stille coupling , utilizing an organotin reagent like 2-(tributylstannyl)furan, is another powerful tool, though the toxicity of tin compounds is a significant drawback. nih.govacs.orgdigitellinc.comepo.orgorganic-chemistry.org

The Negishi coupling , which employs an organozinc reagent, offers high reactivity but requires the preparation of moisture-sensitive organozinc species. harvard.eduwikipedia.org

Direct arylation of furan with a suitable fluorophenol derivative represents a more atom-economical approach, as it avoids the pre-functionalization of the furan ring. tandfonline.comnih.gov However, controlling the regioselectivity of the C-H activation on the furan ring can be challenging.

Fluorination Methodologies for Phenolic Compounds

Introducing the fluorine atom at a late stage of the synthesis onto a 5-(furan-2-yl)phenol precursor offers an alternative strategy. The regioselective fluorination of phenols, particularly at the ortho position, can be challenging due to the high reactivity of the phenol ring.

Electrophilic fluorination using reagents such as Selectfluor™ (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) is a common method for introducing fluorine. brynmawr.eduwikipedia.orgmdpi.com However, direct fluorination of phenols often leads to a mixture of ortho and para isomers. nih.gov The use of directing groups can enhance the regioselectivity for ortho-fluorination. A Chinese patent describes a method for synthesizing 2-fluorophenol compounds through a palladium-catalyzed ortho-C-H fluorination using a removable 2-pyridyloxy directing group. google.com This strategy could potentially be adapted for the synthesis of this compound.

Nucleophilic deoxyfluorination of phenols has emerged as a powerful alternative. This method involves the conversion of the phenolic hydroxyl group into a better leaving group, followed by nucleophilic displacement with a fluoride (B91410) source. organic-chemistry.orgharvard.edunih.govacs.orgumn.eduacs.orgsemanticscholar.orgacs.org For example, phenols can be converted to aryl fluorosulfonates, which then undergo nucleophilic fluorination. acs.orgumn.edu While this method is effective, it results in the replacement of the hydroxyl group and would require a different synthetic design to be applicable for the synthesis of the target molecule.

A more direct approach involves the hydrolysis of a pre-fluorinated precursor. For instance, the hydrolysis of chlorofluorobenzenes under acidic conditions in the presence of copper salts can yield fluorophenols. epo.org This could be a viable route if a suitable 2-fluoro-5-(furan-2-yl)chlorobenzene intermediate can be synthesized.

Furan Annulation and Functionalization Techniques

The construction of the furan ring system and its subsequent or prior functionalization is a cornerstone of synthesizing furan-containing compounds. Various classical and modern synthetic methods can be adapted for the synthesis of this compound.

One plausible approach involves the Paal-Knorr furan synthesis, a robust method for constructing the furan ring from a 1,4-dicarbonyl compound. In the context of our target molecule, this would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor. The substituents on the phenyl ring would need to be installed prior to or after the furan ring formation.

Another versatile strategy is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to link a furan boronic acid or organostannane derivative with a functionalized phenyl halide. The sequence of coupling and functional group introduction would be a critical aspect of the synthetic design.

Furthermore, annulation strategies involving the reaction of vinylketenes with lithium ynolates have been reported to yield highly substituted phenols, which could be adapted for the synthesis of our target compound. nih.gov The table below summarizes some general furan synthesis and functionalization methods that could be applied.

| Method | Description | Potential Application for this compound |

| Paal-Knorr Furan Synthesis | Cyclization of a 1,4-dicarbonyl compound under acidic conditions to form a furan ring. pharmaguideline.com | Synthesis of a substituted furan ring which is then coupled to the fluorophenol moiety. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Coupling of furan-2-boronic acid with a 2-fluoro-5-halophenol derivative. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with a halide. | Coupling of 2-(tributylstannyl)furan with a 2-fluoro-5-halophenol derivative. |

| Fiest-Benary Furan Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com | Could be employed for the construction of a substituted furan ring system. |

| Allenyl Ketone Cyclization | Silver-catalyzed cyclization of allenyl ketones to form furans. pharmaguideline.com | A potential route to a furan intermediate. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind.

Key areas for the application of green chemistry in this synthesis include the choice of solvents, catalysts, and reaction conditions. For instance, employing water as a solvent, where feasible, can significantly reduce the use of volatile organic compounds (VOCs). On-water synthesis of biaryl sulfonyl fluorides has been reported, highlighting the potential for aqueous reaction media in the synthesis of similar compounds. acs.org

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, minimizing waste. For the cross-coupling steps, high-turnover catalysts can reduce the amount of precious metal required.

Furthermore, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical consideration. Synthetic routes that proceed via cascade or one-pot reactions can improve atom economy by reducing the number of isolation and purification steps. researchgate.net The development of solid-state aromatic nucleophilic fluorination offers a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides, and similar principles could be applied to the fluorination of phenols. rsc.org

The table below outlines some green chemistry approaches that could be incorporated into the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Greener Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced VOC emissions and solvent waste. |

| Catalysis | Employing heterogeneous, recyclable, or biocatalysts. chemrxiv.orgrsc.org | Minimized catalyst waste and potential for milder reaction conditions. |

| Atom Economy | Designing synthetic routes with high atom economy, such as cascade or multicomponent reactions. researchgate.net | Reduced waste generation and increased efficiency. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and associated environmental impact. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the furan moiety. rsc.orgresearchgate.net | Reduced reliance on petrochemical feedstocks. |

By integrating these furan annulation and functionalization techniques with the principles of green chemistry, synthetic routes to this compound can be developed that are not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 Fluoro 5 Furan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-Fluoro-5-(furan-2-yl)phenol, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) and furan (B31954) rings would appear in distinct regions, with their chemical shifts and coupling patterns revealing their relative positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The carbon atoms in the phenyl and furanyl rings would have characteristic chemical shifts. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would be expected to show a single resonance for the fluorine atom. The chemical shift would be indicative of its electronic environment on the aromatic ring, and coupling to neighboring protons would provide further structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| OH | Variable | br s | - |

| Ar-H | 6.5 - 7.5 | m | - |

| Furan-H | 6.0 - 7.5 | m | - |

Note: This table is a hypothetical representation and is not based on experimental data.

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) |

|---|---|---|

| C-F | 150 - 165 | 230 - 260 |

| C-OH | 145 - 160 | - |

| Ar-C | 110 - 140 | - |

| Furan-C | 105 - 145 | - |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the phenyl and furan rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would correlate proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the furan ring to the fluorophenol moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₀H₇FO₂.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure and the relative strengths of its chemical bonds. Expected fragmentation pathways would likely involve the loss of CO from the phenol ring and fragmentation of the furan ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Functional Group Presence

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-O stretching of the phenol and furan ether would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be prominent. The C-F bond would have a characteristic stretching frequency in the 1000-1400 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Phenol/Ether) | 1200 - 1300 |

| C-F Stretch | 1000 - 1400 |

Note: This table is a hypothetical representation and is not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the conjugated π-system of the molecule, which includes both the fluorophenol and furan rings. The position and intensity of these bands would provide information about the extent of conjugation.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. The technique involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and how it interacts with neighboring molecules in the solid state.

In the absence of specific X-ray crystallographic data for this compound, the following examples of structurally similar compounds demonstrate the utility of this technique in elucidating the solid-state structures of fluorinated phenylfuran derivatives.

Crystallographic Data of Related Furan and Fluorophenyl Derivatives

The crystallographic data for several compounds containing furan and fluorophenyl moieties have been reported, providing valuable insights into their molecular geometries and packing arrangements.

For instance, the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine reveals a monoclinic crystal system with the space group P21/c. nih.gov The dihedral angle between the furan ring and the 4-fluorophenyl ring is 25.71(11)°, while the angle between the furan and pyridine (B92270) rings is 40.04(11)°. nih.gov The crystal structure is stabilized by non-conventional C—H···F and C—H···N hydrogen bonds. nih.gov

Another relevant example is (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol , which crystallizes in the monoclinic space group P21/c. researchgate.net In this structure, the dihedral angle between the 4-fluorobenzene ring and the furan ring is a significant 70.25°. researchgate.net The crystal packing is characterized by a strong intermolecular hydrogen bond between the hydroxyl group of the hydroxymethyl moiety and the oxygen atom of the methanol (B129727) group. researchgate.net

The compound 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine also crystallizes in a monoclinic system, with the space group P21/n. nih.gov The dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings are 3.34(18)° and 5.7(6)°, respectively, indicating a relatively planar conformation. nih.govnih.gov The crystal structure is characterized by inversion dimers linked by pairs of N—H···N hydrogen bonds. nih.govnih.gov

Finally, the analysis of 2,5-bis[(4-fluorophenyl)iminomethyl]furan shows it crystallizes in the monoclinic space group C2/c. nih.gov The molecule possesses a twofold rotation axis passing through the furan ring. nih.gov The crystal structure is stabilized by a network of C—H···N and C—H···F hydrogen bonds, as well as C—H···π interactions. nih.gov

Interactive Data Tables of Crystallographic Information

The following tables summarize the key crystallographic data for these related compounds.

| Compound | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine nih.gov | (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol researchgate.net | 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine nih.gov |

|---|---|---|---|

| Chemical Formula | C15H10FNO | C12H11FO3 | C12H9N3O2 |

| Formula Weight | 239.24 | 222.21 | 227.22 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c | P21/n |

| a (Å) | 13.343(9) | 12.0648(9) | 13.195(3) |

| b (Å) | 10.550(3) | 8.3896(5) | 5.6162(8) |

| c (Å) | 8.178(5) | 10.5727(9) | 14.958(3) |

| β (°) | 94.44(3) | 104.204(8) | 107.00(2) |

| Volume (Å3) | 1147.7(11) | 1037.44(14) | 1060.0(3) |

| Z | 4 | 4 | 4 |

These detailed structural findings for related molecules underscore the power of X-ray crystallography. Should crystals of this compound be grown, this technique would provide definitive insights into its molecular conformation, including the planarity of the phenylfuran system and the orientation of the fluoro and hydroxyl substituents. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state.

Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Furan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-5-(furan-2-yl)phenol, DFT calculations can provide deep insights into its electronic structure. By solving the Kohn-Sham equations, one can determine various electronic properties.

Key applications of DFT for this molecule would include the calculation of:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov

For instance, in studies of other phenol (B47542) derivatives, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) have been successfully employed to predict their reactivity and spectroscopic properties. nih.gov Similarly, DFT has been used to study the electronic properties of furan (B31954) and its derivatives, providing valuable data on their aromaticity and reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be particularly useful for conformational analysis. For a molecule with two connected rings like this compound, rotation around the single bond connecting the phenyl and furan rings leads to different conformers.

Ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to:

Perform a Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states for interconversion.

Calculate Relative Energies of Conformers: The relative energies of different stable conformers can be determined with high accuracy, allowing for the prediction of the most populated conformer at a given temperature.

Determine Rotational Barriers: The energy barriers to rotation around the central C-C bond can be calculated, providing insight into the molecule's conformational flexibility.

These methods, while computationally more intensive than DFT, can provide benchmark data for validating the results of less expensive methods.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.

Key applications of MD for this molecule include:

Conformational Sampling: MD simulations can explore the conformational space of the molecule, revealing the different shapes it can adopt and the transitions between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can be used to study how the solvent influences the conformation and dynamics of this compound. This includes the formation and breaking of hydrogen bonds between the phenolic hydroxyl group and water molecules.

Interaction with Surfaces: Similar to studies on other furan derivatives, MD or Monte Carlo simulations could be employed to investigate the adsorption and orientation of this compound on various surfaces, which is relevant for applications in materials science and catalysis. digitaloceanspaces.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net For this compound, these models could be developed for a series of its derivatives to predict various endpoints.

The general workflow for a QSAR/QSPR study involves:

Data Set Collection: A set of molecules with known activities or properties is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

For furan and phenol derivatives, QSAR/QSPR models have been successfully developed to predict properties like toxicity, antioxidant activity, and corrosion inhibition. nih.govdigitaloceanspaces.com

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

Predictive Algorithms for Reaction Pathways Involving this compound

Predicting the outcome of chemical reactions is a major challenge in chemistry. Computational tools are increasingly being used to predict reaction pathways and identify potential products. For this compound, these methods could be used to explore its reactivity in various chemical transformations.

Approaches for reaction pathway prediction include:

Transition State Searching: Quantum chemical methods can be used to locate the transition state structures for potential reactions, such as electrophilic aromatic substitution on the phenol or furan ring. The activation energy calculated from the energy of the transition state relative to the reactants provides an indication of the reaction rate.

Reaction Network Exploration: Automated tools can explore a network of possible reactions starting from a given set of reactants, identifying the most likely reaction pathways based on calculated reaction energies and activation barriers.

Machine Learning and AI: More recently, large language models (LLMs) and other machine learning approaches are being trained on vast datasets of known chemical reactions to predict the products of new reactions. arxiv.org These models can learn complex chemical rules and patterns from the data and apply them to novel substrates like this compound. arxiv.org

By employing these predictive algorithms, researchers can gain a priori knowledge of the likely reactivity of this compound, which can guide the design of synthetic routes to new and useful molecules.

Reactivity and Reaction Mechanisms of 2 Fluoro 5 Furan 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on 2-Fluoro-5-(furan-2-yl)phenol

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In this compound, both the phenol (B47542) and the furan (B31954) rings can potentially undergo EAS. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The fluorine (-F) atom, while deactivating due to its high electronegativity, is also an ortho, para-director. The furan-2-yl substituent is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions of the phenol ring. On the furan ring itself, electrophilic substitution preferentially occurs at the C5 position (the other α-position), which is more electron-rich. pearson.comquora.com

Given the positions of the substituents on the phenol ring of this compound, the directing effects can be summarized as follows:

Hydroxyl group (-OH) at C1: Directs to C2 (blocked), C4, and C6.

Fluorine atom (-F) at C2: Directs to C1 (blocked), C3, and C5 (blocked).

Furan-2-yl group at C5: Directs to C2 (blocked) and C4.

The combined influence of these groups strongly activates the C4 and C6 positions of the phenol ring for electrophilic attack. The furan ring, being electron-rich, is also susceptible to electrophilic substitution, primarily at its C5 position. pearson.com However, the conditions for electrophilic substitution on the furan ring must be mild to avoid acid-catalyzed polymerization or ring-opening. pharmaguideline.comresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-fluoro-5-(furan-2-yl)phenol and/or 6-Bromo-2-fluoro-5-(furan-2-yl)phenol |

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-nitro-5-(furan-2-yl)phenol and/or 2-Fluoro-6-nitro-5-(furan-2-yl)phenol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-fluoro-5-(furan-2-yl)phenol and/or 6-Acyl-2-fluoro-5-(furan-2-yl)phenol |

Nucleophilic Reactions at the Phenolic Hydroxyl and Furan Ring

The phenolic hydroxyl group of this compound can act as a nucleophile. It can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile. This phenoxide can then participate in reactions such as Williamson ether synthesis or esterification.

Nucleophilic aromatic substitution (SNAr) on the phenol ring is generally difficult unless there are strong electron-withdrawing groups ortho or para to a good leaving group. In this molecule, the fluorine atom could potentially be displaced by a strong nucleophile, but this would require harsh reaction conditions.

The furan ring is generally not susceptible to nucleophilic attack unless it is substituted with strong electron-withdrawing groups. pharmaguideline.com Halogenated furans are more reactive towards nucleophiles. pharmaguideline.com

Radical Reactions and Oxidation Pathways of this compound

Phenols can undergo oxidation to form phenoxy radicals. The stability of the resulting radical is influenced by the other substituents on the ring. The furan ring is also known to react with radicals, particularly hydroxyl radicals, which can lead to the opening of the furan ring. whiterose.ac.uksemanticscholar.org The reaction of furans with OH radicals can proceed via addition of the radical to the ring or by hydrogen abstraction. whiterose.ac.uk

The oxidation of this compound could potentially lead to the formation of quinone-like structures or coupling products. The presence of the electron-rich furan ring might also make it susceptible to oxidative degradation.

Derivatization Strategies and Functional Group Interconversions of this compound

The functional groups present in this compound offer several possibilities for derivatization.

Phenolic Hydroxyl Group: This group can be converted into an ether, ester, or sulfonate ester. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Acylation with an acid chloride or anhydride (B1165640) would produce an ester.

Furan Ring: The furan ring can undergo reactions such as Diels-Alder cycloadditions, although the presence of the bulky phenol substituent might sterically hinder this. Hydrogenation of the furan ring would lead to the corresponding tetrahydrofuran (B95107) derivative.

Aromatic Rings: The C-H bonds on both the phenol and furan rings could be targeted for functionalization through various modern cross-coupling reactions, assuming appropriate pre-functionalization (e.g., halogenation).

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Modified | Product Type |

| Etherification | Alkyl halide, Base | Phenolic Hydroxyl | Ether |

| Esterification | Acid chloride, Base | Phenolic Hydroxyl | Ester |

| Hydrogenation | H₂, Pd/C | Furan Ring | Tetrahydrofuran derivative |

Photochemical and Thermal Reactivity Profiles

The photochemical reactivity of phenols and furans can involve various transformations. For phenols, irradiation with UV light can lead to the formation of phenoxy radicals. Furans can undergo photochemical cycloadditions and rearrangements. The presence of both moieties in this compound suggests a complex photochemical behavior, potentially leading to intramolecular cyclization or degradation products.

Thermally, the compound is expected to be relatively stable. At higher temperatures, decomposition would likely involve the cleavage of the ether linkage between the two aromatic rings or degradation of the furan ring.

Information on "this compound" is Not Available

Extensive research has been conducted to gather specific information regarding the chemical compound "this compound" for the purpose of generating a detailed scientific article. Despite a comprehensive search of scientific databases and literature, no specific data or research findings related to the applications of this particular compound in medicinal chemistry or material science could be located.

The investigation included broad searches for analogs and related chemical scaffolds. While general information exists on the medicinal chemistry of furan derivatives, fluorinated compounds, and phenols, there is no specific literature detailing the use of the "this compound" scaffold in ligand design, molecular docking, or as mechanistic probes for receptor-ligand interactions.

Similarly, in the field of material science, while there is research on polymers derived from other furan compounds (such as furfural) and the synthesis of various fluorinated polymers, no documents were found that describe "this compound" as a precursor for advanced polymer synthesis or as a building block for functional materials.

Therefore, due to the absence of specific research data for "this compound" in the requested areas of application, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Any attempt to do so would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy.

Applications in Chemical and Biological Research Paradigms

Advanced Analytical Methodologies for Detection and Quantification of 2-Fluoro-5-(furan-2-YL)phenol

The accurate detection and quantification of "this compound" in various matrices are crucial for understanding its behavior in chemical and biological systems. Advanced analytical techniques, including chromatographic, electrophoretic, and spectroscopic methods, provide the necessary sensitivity and selectivity for its analysis.

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques are powerful tools for the separation and quantification of "this compound". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of phenolic compounds. nih.gov A reversed-phase HPLC system is typically used for the separation of such compounds. nih.gov For "this compound", a C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution to ensure the compound is in its neutral form. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS).

Gas Chromatography (GC) is another viable technique, particularly for volatile and thermally stable compounds. Given the phenolic and furan (B31954) moieties, "this compound" may require derivatization to increase its volatility and thermal stability before GC analysis. Silylation is a common derivatization technique for phenols. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govmdpi.com The choice of the GC column is critical for achieving good separation; a non-polar or medium-polar column would likely be suitable. mdpi.com

Table 1: Illustrative HPLC and GC Parameters for the Analysis of this compound

| Parameter | HPLC | GC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isocratic or Gradient Elution | 100°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Derivatization | Not typically required | May be required (e.g., silylation) |

Electrophoretic Methods for Separation

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative to chromatographic techniques for the separation of charged or polar compounds. Phenolic compounds can be analyzed by CE, often under basic conditions where the phenolic hydroxyl group is deprotonated, imparting a negative charge to the molecule. nih.gov This allows for separation based on the charge-to-size ratio.

For the analysis of "this compound", a basic buffer system, such as a borate (B1201080) or phosphate (B84403) buffer, would be employed. nih.gov The separation voltage and capillary temperature would need to be optimized to achieve the best resolution and analysis time. Detection in CE is typically performed using a UV-Vis detector integrated into the system. For increased sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS). nih.gov

Table 2: Potential Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |

| Separation Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV-Vis at 254 nm |

Spectroscopic Detection Methods (Fluorescence, Raman)

Spectroscopic methods can be used for the detection and quantification of "this compound", often in conjunction with separation techniques.

Fluorescence Spectroscopy can be a highly sensitive detection method for compounds that fluoresce. While the native fluorescence of "this compound" is not extensively documented, many phenolic compounds can be derivatized with a fluorescent tag to enhance their detection. dss.go.thresearchgate.net This approach involves reacting the phenolic hydroxyl group with a labeling reagent to form a highly fluorescent product, which can then be detected at very low concentrations. dss.go.th

Raman Spectroscopy provides detailed structural information about a molecule based on its vibrational modes. A Raman spectrum of "this compound" would exhibit characteristic peaks corresponding to the vibrations of the C-F, C-O, C=C bonds, and the aromatic rings of the furan and phenol (B47542) moieties. While not typically used for routine quantification, Raman spectroscopy can be a powerful tool for identification and for studying the molecular structure. The analysis of a structurally similar compound, 2-chloro-5-fluoro phenol, has been performed using Raman spectroscopy, which can provide a basis for interpreting the spectrum of "this compound". researchgate.net

Table 3: Spectroscopic Properties and Potential Detection Parameters for this compound

| Spectroscopic Method | Parameter | Details |

| Fluorescence (with derivatization) | Excitation Wavelength | Dependent on the fluorescent label used. |

| Emission Wavelength | Dependent on the fluorescent label used. | |

| Derivatizing Agent | e.g., Dansyl chloride, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride dss.go.th | |

| Raman Spectroscopy | Laser Excitation | e.g., 785 nm |

| Key Vibrational Bands (Predicted) | C-F stretch, Phenyl ring modes, Furan ring modes, C-O stretch | |

| Application | Structural confirmation, qualitative analysis |

Metabolic and Biotransformation Pathways of 2 Fluoro 5 Furan 2 Yl Phenol in Vitro and Ex Vivo Studies

Enzymatic Biotransformation Mechanisms

The biotransformation of 2-Fluoro-5-(furan-2-yl)phenol is anticipated to proceed through two principal phases of metabolism. Phase I reactions are expected to involve the modification of the parent compound, primarily through oxidation of the furan (B31954) ring, while Phase II metabolism will likely involve the conjugation of the phenolic hydroxyl group to enhance water solubility and facilitate excretion.

Phase I Metabolism: Furan Ring Oxidation

The furan moiety is a known substrate for cytochrome P450 (P450) enzymes. nih.govsemanticscholar.orgacs.orgresearchgate.netnih.gov In vitro studies with various furan-containing compounds have consistently demonstrated that P450-mediated oxidation is a primary metabolic pathway. nih.govnih.gov This enzymatic action typically leads to the formation of a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial (BDA). nih.govacs.org The specific P450 isoform, CYP2E1, has been identified as a major catalyst in the oxidation of furan itself. nih.gov

For this compound, it is projected that a similar P450-dependent oxidation of the furan ring will occur. This bioactivation step would result in the formation of a reactive metabolite. This intermediate is then susceptible to nucleophilic attack by cellular macromolecules or detoxification through conjugation with glutathione (B108866) (GSH). nih.govnih.gov The reaction with GSH is a critical detoxification pathway for reactive electrophilic intermediates. nih.govnih.gov

Phase II Metabolism: Conjugation of the Phenolic Group

The phenolic hydroxyl group of this compound provides a primary site for Phase II conjugation reactions. The two most prominent pathways for phenolic compounds are glucuronidation and sulfation. nih.govnih.govresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group, forming a glucuronide conjugate. This is a common and high-capacity pathway for the metabolism of phenols. nih.govresearchgate.netwashington.edu

Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group, resulting in a sulfate (B86663) conjugate. Sulfation is typically a high-affinity, low-capacity pathway compared to glucuronidation. nih.govnih.gov

In vitro studies on fluorophenols have shown that both glucuronidation and sulfation are significant metabolic routes. nih.gov The relative contribution of each pathway can be influenced by the position and nature of the halogen substituent. nih.gov Therefore, it is highly probable that this compound undergoes both glucuronidation and sulfation at the phenolic hydroxyl group.

The potential enzymatic pathways are summarized in the table below.

| Metabolic Phase | Reaction | Enzyme Family | Potential Metabolite |

| Phase I | Furan Ring Oxidation | Cytochrome P450 (e.g., CYP2E1) | Reactive dialdehyde intermediate |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Fluoro-5-(furan-2-yl)phenyl glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | 2-Fluoro-5-(furan-2-yl)phenyl sulfate |

| Detoxification | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugate of the reactive furan metabolite |

Chemical Stability and Degradation in Biological Mimetic Systems

The chemical stability of this compound in biological mimetic systems, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), is an important factor in determining its oral bioavailability and subsequent metabolism. While specific stability data for this compound is not available, the stability of phenolic compounds, in general, has been investigated in such systems.

Phenolic compounds can exhibit varying degrees of stability during in vitro digestion. mdpi.comoup.commdpi.comnih.gov The acidic environment of SGF is generally not expected to cause significant degradation of the phenol (B47542) or furan rings. However, upon transition to the neutral to alkaline conditions of SIF, some phenolic compounds can become less stable. oup.com

Metabolite Identification Methodologies

The identification and characterization of the potential metabolites of this compound would rely on modern analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the foremost method. usda.govbyopera.com This technique is widely used for the sensitive and selective detection of drug metabolites in complex biological matrices such as liver microsome incubates or plasma. usda.govbyopera.comnih.gov

A typical workflow for metabolite identification would involve:

In Vitro Incubation: The parent compound, this compound, would be incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions, UDPGA for glucuronidation, and PAPS for sulfation).

Sample Preparation: Following incubation, the samples would be processed to remove proteins and other interfering substances.

LC-MS/MS Analysis: The prepared samples would be injected into an LC-MS/MS system. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. The tandem mass spectrometry component provides structural information for the identification of the metabolites. High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of the metabolites and confirming their identity.

The table below outlines the expected mass shifts for the predicted primary metabolites, which would be used for their identification in an LC-MS/MS analysis.

| Parent Compound/Metabolite | Metabolic Reaction | Change in Molecular Weight |

| This compound | - | 178.16 g/mol (starting mass) |

| Glucuronide Conjugate | Addition of glucuronic acid | + 176.12 g/mol |

| Sulfate Conjugate | Addition of a sulfonate group | + 80.06 g/mol |

| Glutathione Conjugate of Oxidized Furan | Furan ring opening and addition of glutathione | Variable, dependent on the exact structure |

Further structural elucidation of novel metabolites could be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, although this would require larger quantities of the isolated metabolite.

Structure Activity Relationship Sar Studies and Analog Design Principles for 2 Fluoro 5 Furan 2 Yl Phenol

The exploration of 2-Fluoro-5-(furan-2-YL)phenol and its derivatives in medicinal chemistry and material science is underpinned by a systematic understanding of its structure-activity relationships (SAR). SAR studies are crucial for identifying the molecular features responsible for a compound's biological or chemical activity, which in turn guides the rational design of new analogs with enhanced or modified properties. This section delves into the methodologies for conducting these investigations, the key structural features of the molecule that dictate its activity, and the strategies employed for its rational modification.

Environmental Fate and Photodegradation Studies of 2 Fluoro 5 Furan 2 Yl Phenol

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

The photolytic degradation of 2-fluoro-5-(furan-2-yl)phenol is anticipated to be driven by the reactivity of both the furan (B31954) ring and the fluorophenol structure upon absorption of ultraviolet (UV) radiation.

In aqueous environments , direct photolysis may occur, leading to molecular rearrangements or fragmentation. The furan ring is known to undergo complex photochemical reactions, including isomerization to cyclopropene (B1174273) derivatives or fragmentation into smaller carbonyl compounds. For the fluorophenol portion, photoreductive defluorination to produce fluoride (B91410) ions is a possible pathway, particularly in the presence of photosensitizers. Additionally, indirect photolysis mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are naturally present in sunlit waters, is expected to be a significant degradation route. The •OH radical can attack the aromatic rings, leading to hydroxylation and subsequent ring cleavage.

Table 1: Predicted Photolytic Degradation Reactions for this compound

| Environment | Primary Mechanism | Key Reactants | Anticipated Initial Steps |

|---|---|---|---|

| Aqueous | Direct Photolysis | UV Light | Furan ring isomerization, C-F bond cleavage |

| Aqueous | Indirect Photolysis | •OH radicals | Hydroxylation of furan and phenol (B47542) rings |

| Atmospheric | Gas-Phase Oxidation | •OH radicals | •OH addition to furan ring, leading to ring cleavage |

| Atmospheric | Gas-Phase Oxidation | NO₃ radicals (nighttime) | Addition to the furan ring |

Biodegradation Potential and Mechanisms

The biodegradation of this compound is plausible, given that microorganisms capable of degrading both furan derivatives and fluorinated aromatic compounds have been identified. nih.govnih.gov However, the presence of both moieties and a halogen substituent may present challenges for microbial metabolism.

The biodegradation of furan-containing compounds has been observed in various bacteria, particularly from the genus Pseudomonas. mdpi.comnih.gov Aerobic degradation pathways for furans typically initiate with an oxidation step. For instance, furfural (B47365) is oxidized to 2-furoic acid, which is then converted to 2-furoyl-CoA. nih.gov Subsequent hydroxylation and hydrolysis lead to ring cleavage and funnel the resulting metabolites into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, with intermediates like 2-oxoglutarate being formed. researchgate.net It is conceivable that the furan moiety of this compound could be metabolized through a similar pathway.

The fluorophenol component introduces a level of recalcitrance due to the strength of the carbon-fluorine bond. nih.gov However, numerous bacteria have been shown to degrade fluorophenols. nih.gov The initial step in the aerobic biodegradation of monofluorophenols is typically hydroxylation to form a fluorocatechol. nih.gov Following this, ring cleavage occurs via either an ortho- or meta-cleavage pathway catalyzed by catechol dioxygenases. Defluorination can occur from the resulting intermediates. nih.gov In some cases, anaerobic degradation of fluoroaromatics is also possible, involving a reductive defluorination mechanism. nih.gov

The complete mineralization of this compound would likely require a microbial consortium where different species carry out sequential steps of the degradation process, or a single versatile microorganism possessing a broad range of enzymatic capabilities. The rate of biodegradation would be influenced by the specific microbial communities present, as well as environmental conditions such as pH, temperature, and the availability of other nutrients.

Table 2: Potential Microbial Degradation Pathways

| Structural Moiety | Key Enzymatic Step | Typical Intermediate | Common Degrading Microorganisms |

|---|---|---|---|

| Furan Ring | Oxidation/Hydroxylation | 2-Furoic acid | Pseudomonas sp., Cupriavidus basilensis |

| Fluorophenol Ring | Hydroxylation | Fluorocatechol | Pseudomonas sp., Alcaligenes sp. |

| Fluorophenol Ring | Ring Cleavage | Halogenated muconic acids | Various bacteria with catechol dioxygenases |

| Fluorophenol Ring | Defluorination | Catechol | Aerobic and anaerobic bacteria |

Transformation Products and Environmental Impact Assessment Methodologies

Based on the predicted degradation pathways, a number of transformation products can be hypothesized for this compound. Photodegradation may lead to hydroxylated and ring-opened products, such as unsaturated dicarbonyls from the furan ring cleavage, and fluorinated or defluorinated catechols and hydroquinones from the phenol ring. researchgate.netnih.gov Biodegradation is also expected to produce hydroxylated intermediates and ring-fission products.

The identification and assessment of these transformation products are crucial, as they may exhibit their own toxicity, potentially greater than the parent compound. mdpi.com The environmental impact assessment of a novel compound like this compound and its degradation products would involve a tiered approach.

Analytical Identification: The first step involves the use of advanced analytical techniques to identify and quantify the transformation products formed under simulated environmental conditions. Hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. ijmr.net.in These methods allow for the separation of complex mixtures and the structural elucidation of unknown compounds.

Ecotoxicity Testing: Once identified, the environmental risk of the parent compound and its major transformation products must be evaluated. This is typically done through a battery of standardized ecotoxicity tests using representative organisms from different trophic levels. concawe.eu Examples include:

Aquatic toxicity tests: Using organisms such as the bacterium Vibrio fischeri (bioluminescence inhibition), algae (e.g., Raphidocelis subcapitata growth inhibition), invertebrates like Daphnia magna (immobilization test), and fish (e.g., zebrafish embryo toxicity test). nih.gov

Terrestrial toxicity tests: Using plants for phytotoxicity assessment (e.g., seed germination and root elongation tests) and soil organisms like earthworms. mdpi.com

These bioassays help to determine key toxicological endpoints such as the EC50 (effective concentration affecting 50% of the population) and LC50 (lethal concentration for 50% of the population), which are used in risk assessment models. oup.com Given that both furan-containing compounds and halogenated aromatics can pose environmental risks, a thorough ecotoxicological evaluation would be essential.

Table 3: Methodologies for Environmental Impact Assessment

| Assessment Stage | Methodology/Technique | Purpose |

|---|---|---|

| Identification of Transformation Products | HPLC-MS, GC-MS, LC-NMR | Separation, identification, and structural elucidation of degradation products. nih.gov |

| Aquatic Ecotoxicity Assessment | Vibrio fischeri bioassay, Algal growth inhibition, Daphnia magna immobilization | Determine acute and chronic toxicity to aquatic organisms. |

| Terrestrial Ecotoxicity Assessment | Seed germination tests, Earthworm toxicity tests | Evaluate potential impacts on soil ecosystems. |

| Risk Characterization | Calculation of Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) | Compare environmental exposure levels with toxicity thresholds to quantify risk. |

Future Research Directions and Translational Perspectives for 2 Fluoro 5 Furan 2 Yl Phenol

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogs of 2-Fluoro-5-(furan-2-YL)phenol. These computational tools can accelerate the discovery process by predicting the biological activities and physicochemical properties of novel derivatives, thereby reducing the time and cost associated with traditional synthesis and testing. ijain.orgnih.govresearchgate.netbohrium.com

Predictive Modeling of Bioactivity: ML models, such as deep neural networks, can be trained on existing datasets of furan- and phenol-containing compounds with known biological activities. ijain.orgresearchgate.net These models can then predict the potential therapeutic effects of novel this compound analogs against various targets. This approach allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov

ADMET Property Prediction: A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML algorithms can be employed to build predictive models for these properties for derivatives of this compound, flagging potential liabilities early in the design phase. nih.gov

An illustrative data table for predicted properties of hypothetical this compound analogs is presented below.

| Analog ID | Predicted Target Affinity (IC50, nM) | Predicted Aqueous Solubility (logS) | Predicted Cytochrome P450 Inhibition (Probability) |

| FFP-001 | 15.2 | -3.5 | 0.15 |

| FFP-002 | 8.9 | -4.1 | 0.32 |

| FFP-003 | 22.5 | -3.2 | 0.08 |

| FFP-004 | 12.1 | -3.8 | 0.21 |

High-Throughput Screening Methodologies for Novel Applications

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound and its derivatives against a wide array of biological targets. bmglabtech.comresearchgate.net This can uncover novel therapeutic applications beyond its initially hypothesized uses. nih.govnih.gov

Target-Based Screening: Libraries of this compound analogs can be screened against specific enzymes, receptors, or other protein targets implicated in various diseases. enamine.net Automated robotic systems enable the rapid testing of thousands of compounds in formats such as 96-, 384-, or 1536-well plates. enamine.net

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of this compound derivatives in cell-based assays can identify compounds that induce a desired physiological effect without a preconceived target. chemfaces.com This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

A hypothetical HTS campaign could involve screening a library of this compound derivatives against a panel of cancer cell lines to identify compounds with anti-proliferative activity.

| Compound ID | Cell Line A (% Inhibition at 10 µM) | Cell Line B (% Inhibition at 10 µM) | Cell Line C (% Inhibition at 10 µM) |

| FFP-A1 | 85.2 | 78.9 | 45.3 |

| FFP-A2 | 23.5 | 31.2 | 15.8 |

| FFP-A3 | 92.1 | 88.4 | 62.1 |

| FFP-A4 | 45.7 | 51.6 | 28.9 |

Sustainable Synthesis and Green Chemistry Innovations for this compound

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. stevens.edunih.gov Future research will focus on developing sustainable and efficient synthetic routes to this compound and its derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical methods. jddhs.com Enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. jddhs.com Research into enzymatic routes for the synthesis of furan (B31954) and phenol-containing compounds is an active area. mdpi.com

Renewable Feedstocks: Furan-containing compounds can often be derived from biomass, offering a renewable alternative to petroleum-based starting materials. mdpi.comfrontiersin.org Investigating the synthesis of this compound from bio-derived furfural (B47365) would be a significant step towards a more sustainable production process. mdpi.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of such technologies to the synthesis of this compound could lead to more environmentally friendly manufacturing processes.

| Synthetic Route | Key Green Chemistry Principle | Potential Advantage |

| Biocatalytic fluorination | Use of biocatalysts | High selectivity, mild conditions |

| Synthesis from bio-derived furfural | Use of renewable feedstocks | Reduced reliance on fossil fuels |

| Microwave-assisted coupling | Use of alternative energy sources | Reduced reaction time and energy consumption |

Exploration of Novel Chemical Space Based on the this compound Scaffold

The this compound scaffold serves as a foundation for exploring a vast and novel chemical space in the quest for new drug candidates. nih.govresearchgate.net By systematically modifying the core structure, it is possible to generate a diverse library of compounds with a wide range of biological activities. ijabbr.comnih.govnih.govbiorxiv.orgnih.gov

Scaffold Hopping: This strategy involves replacing the central furan-phenol core with other isosteric ring systems to identify novel scaffolds with improved properties. biorxiv.org This can lead to the discovery of compounds with different intellectual property landscapes.

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. nih.gov Applying diversity-oriented synthesis to the this compound scaffold can generate a wide range of analogs for biological screening. nih.gov

The exploration of this chemical space can be guided by computational methods to prioritize molecules with drug-like properties.

| Scaffold Modification | Rationale | Desired Outcome |

| Replacement of furan with thiophene | Bioisosteric replacement | Altered electronic properties and metabolic stability |

| Introduction of substituents on the furan ring | Structure-activity relationship studies | Enhanced target binding and selectivity |

| Modification of the phenolic hydroxyl group | Prodrug strategies | Improved pharmacokinetic properties |

By embracing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-5-(furan-2-yl)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and furan boronic acids. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/water mixtures at 80–100°C .

- Optimization of base (e.g., Cs₂CO₃ vs. K₂CO₃) to enhance nucleophilic substitution of fluorine .

- Critical Parameters : Solvent polarity (DMF enhances solubility), temperature control (prevents furan decomposition), and stoichiometric ratios (excess boronic acid improves coupling efficiency).

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., fluorine-induced deshielding at C-2 and furan ring protons) .

- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the phenol and furan rings, which influence π-π stacking in solid-state interactions .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

- Antimicrobial Activity : Evaluate via microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Structure-Activity Notes : The furan ring’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets, while fluorine modulates metabolic stability .

Advanced Research Questions

Q. How can conflicting data on substituent effects (e.g., fluorine vs. trifluoromethyl) be resolved in structure-activity studies?

- Case Study : Comparative analysis of this compound vs. 2-Fluoro-5-(trifluoromethyl)phenol reveals:

| Substituent | LogP | Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) |

|---|---|---|---|

| Furan-2-yl | 2.1 | 15.3 ± 1.2 | 45.6 |

| CF₃ | 3.4 | 8.9 ± 0.8 | 22.1 |

- Resolution : Use computational docking (e.g., AutoDock Vina) to model steric/electronic clashes caused by bulkier CF₃ groups in enzyme active sites .

Q. What strategies mitigate side reactions (e.g., furan ring oxidation) during functionalization?

- Preventive Measures :

- Protecting Groups : Temporarily block the phenolic -OH with TBSCl before introducing electrophiles .

- Low-Temperature Reactions : Perform alkylation at –20°C in THF to suppress furan ring opening .